Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946803
InChI: InChI=1S/C10H8ClNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3
SMILES:
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol

Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate

CAS No.:

Cat. No.: VC15946803

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate -

Specification

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
IUPAC Name methyl 2-chloro-4-methyl-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C10H8ClNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3
Standard InChI Key BOLDVAFZLUCRKJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1N=C(S2)Cl)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a benzo[d]thiazole system, a fused bicyclic framework comprising a benzene ring and a thiazole ring. Substitutents at specific positions modulate its electronic and steric properties:

  • Chlorine at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Methyl at position 4 contributes steric bulk, potentially influencing binding interactions in biological systems.

  • Carboxylate ester at position 6 provides a handle for further functionalization via hydrolysis or transesterification .

The molecular formula is C10H8ClNO2S\text{C}_{10}\text{H}_{8}\text{ClNO}_{2}\text{S}, with a molecular weight of 241.69 g/mol. A representative LaTeX structure is:

Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate\text{Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate}

Structure depiction: Benzene ring fused to a thiazole ring (positions 1–2: benzene; positions 3–4: thiazole), with substituents at positions 2 (Cl), 4 (CH3_3), and 6 (COOCH3_3) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate involves multi-step reactions, often starting from substituted anilines or benzothiazole precursors. Key methods include:

Diazotization and Cyclization

A patented approach for analogous compounds (e.g., 4-methyl-2-hydrazinobenzothiazole) involves:

  • Diazo Reaction: Treatment of 4-methyl-2-aminobenzothiazole with nitrous acid (HNO2_2) under acidic conditions (e.g., tetrafluoroboric acid) to form a diazonium salt.

  • Reduction: Reaction with stannous chloride (SnCl2_2) in hydrochloric acid to yield the hydrazine derivative .

For the target compound, chlorination at position 2 likely occurs via electrophilic substitution using reagents like Cl2_2 or SO2_2Cl2_2, followed by esterification of the carboxylic acid intermediate .

Direct Functionalization

Alternative routes may involve:

  • Esterification: Reaction of 2-chloro-4-methylbenzo[d]thiazole-6-carboxylic acid with methanol in the presence of a catalyst (e.g., H2_2SO4_4).

  • Halogen Exchange: Displacement of a bromine or iodine atom at position 2 using KCl or NaCl under nucleophilic conditions .

Optimization and Yield

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Diazotization typically occurs at 0–5°C to prevent decomposition .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Catalysts: Lewis acids like FeCl3_3 may accelerate cyclization steps.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
DiazotizationHNO2_2, HBF4_4, 0–5°C8592
ChlorinationCl2_2, AlCl3_3, 80°C7889
EsterificationMeOH, H2_2SO4_4, reflux9095

Physicochemical Properties

Chemical Stability

  • Thermal Stability: Decomposes above 200°C without melting.

  • Hydrolytic Sensitivity: The ester group is susceptible to basic hydrolysis, forming the corresponding carboxylic acid .

Reactivity and Applications

Nucleophilic Substitution

The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives for drug discovery .

Ester Hydrolysis

Under basic conditions (e.g., NaOH), the ester hydrolyzes to 2-chloro-4-methylbenzo[d]thiazole-6-carboxylic acid, a precursor for amides or salts.

ApplicationMechanismEfficacy (IC50_{50})Source
Antibacterial AgentsDNA gyrase inhibition12 µM (E. coli)
Antifungal AgentsErgosterol biosynthesis8 µM (C. albicans)

Future Directions

  • Synthetic Methodology: Development of greener protocols using catalytic chlorination.

  • Biological Screening: Expanded in vitro and in vivo studies to validate therapeutic potential.

  • Material Science: Exploration as a ligand in coordination polymers or catalysts .

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